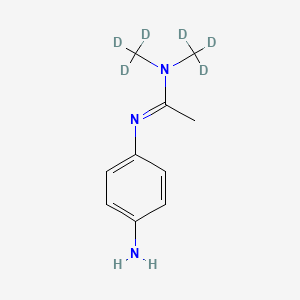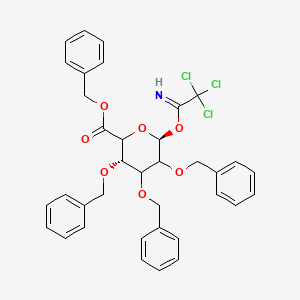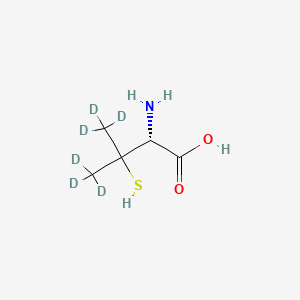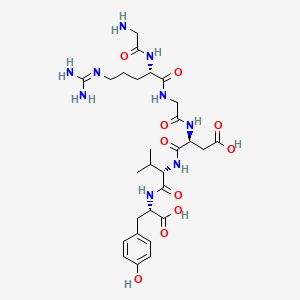
(2RS,4R,8R)-δ-Tocopherol-d4(Mixture of Diastereomers)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2RS,4R,8R)-δ-Tocopherol-d4(Mixture of Diastereomers)” is a highly pure compound with a molecular formula of C27H42D4O2 and a molecular weight of 406.68 . It is available for purchase from various suppliers .
Molecular Structure Analysis
The molecular structure of “(2RS,4R,8R)-δ-Tocopherol-d4(Mixture of Diastereomers)” is represented by the SMILES string: CC1=C2C (C (C (C (CCC [C@@H] (CCC [C@@H] (CCCC (C)C)C)C) (C)O2) [2H]) [2H])=C (C (O)=C1 [2H]) [2H] .
Wissenschaftliche Forschungsanwendungen
Stereochemical Analysis and Synthesis
Research in stereochemistry explores the synthesis, separation, and characterization of diastereomers, including studies on the epimerization and racemization processes. For example, Sakurai et al. (2004) investigated the epimerization of diastereomeric α-amino nitriles to single stereoisoers in the solid state, demonstrating the potential of solid-state reactions to achieve stereochemical purity in complex organic molecules Sakurai et al., 2004.
Chemical Properties and Reactivity
The study of diastereomeric mixtures extends to their chemical reactivity and properties. For instance, the reactivity of diastereomeric 1,1,1-trifluoro-3-(4-methoxyphenyl)-2,3-diphenylpropan-2-ols in elimination reactions has been explored, highlighting how stereochemistry influences chemical transformations Hornyak et al., 2001.
Biological Applications and Pharmacology
In the context of biology and pharmacology, the differentiation between diastereomers of bioactive molecules like tocopherol is crucial for understanding their bioavailability and physiological effects. Research by Dersjant-Li and Peisker (2009) on the utilization of stereoisomers from alpha-tocopherol in livestock animals emphasizes the importance of stereochemistry in the biological activity and nutritional science Dersjant-Li & Peisker, 2009.
Zukünftige Richtungen
The use of deuterium in drug molecules, such as “(2RS,4R,8R)-δ-Tocopherol-d4(Mixture of Diastereomers)”, is a topic of ongoing research due to its potential to affect the pharmacokinetic and metabolic profiles of drugs . This suggests that future research may continue to explore the implications of deuteration in pharmaceuticals.
Eigenschaften
CAS-Nummer |
1292815-80-5 |
|---|---|
Produktname |
(2RS,4R,8R)-δ-Tocopherol-d4(Mixture of Diastereomers) |
Molekularformel |
C27H46O2 |
Molekulargewicht |
406.687 |
IUPAC-Name |
3,4,5,7-tetradeuterio-2,8-dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol |
InChI |
InChI=1S/C27H46O2/c1-20(2)10-7-11-21(3)12-8-13-22(4)14-9-16-27(6)17-15-24-19-25(28)18-23(5)26(24)29-27/h18-22,28H,7-17H2,1-6H3/t21-,22-,27?/m1/s1/i15D,17D,18D,19D/t15?,17?,21-,22-,27? |
InChI-Schlüssel |
GZIFEOYASATJEH-MHTDXHEMSA-N |
SMILES |
CC1=C2C(=CC(=C1)O)CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C |
Synonyme |
(2R)-3,4-Dihydro-2,8-dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-2H-1-benzopyran-6-ol-d4; 2,8-Dimethyl-2-(4,8,12-trimethyltridecyl)-6-chromanol-d4; (+)-δ-Tocopherol-d4; (2R,4’R,8’R)-δ-Tocopherol-d3; (R,R,R)-δ-Tocopherol-d4; 8-Methyltocol-d4; D-δ-To |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![L-Glutamic acid-[3,4-3H]](/img/structure/B587306.png)



![5-Chloro-6'-methyl-3-(4-(methylsulfonyl)phenyl)-[2,3'-bipyridine] 1'-oxide](/img/structure/B587313.png)
![{1-[({(1R)-1-{3-[1-({[1-(Carboxymethyl)cyclopropyl]methyl}sulfanyl)-2-(7-chloroquinolin-2-yl)ethyl]phenyl}-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl}sulfanyl)methyl]cyclopropyl}acetic acid](/img/structure/B587321.png)
![2-n-Butyl-d7-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B587322.png)
